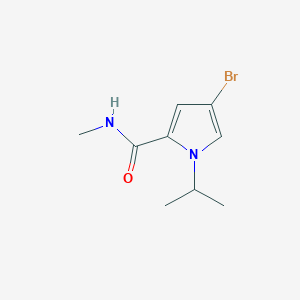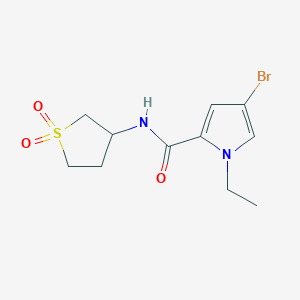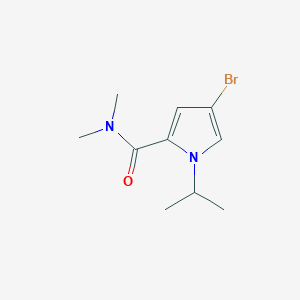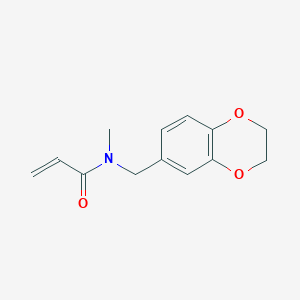![molecular formula C12H14FNO4S B7556989 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties. In
Mécanisme D'action
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has been shown to possess potent anti-inflammatory and analgesic properties in animal models. It has been shown to reduce inflammation and pain in a variety of models, including carrageenan-induced paw edema and formalin-induced pain. 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid in laboratory experiments. It has been shown to have some toxicity in animal models, particularly at high doses. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid. Another area of interest is the investigation of the potential use of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid and its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylmethylamine in the presence of triethylamine. The resulting product is then treated with 2-bromoacetic acid to yield 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid. The synthesis of 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid is a relatively straightforward process and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and analgesic properties and has been proposed as a potential treatment for a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid has also been studied for its potential use in the treatment of pain, including neuropathic pain and cancer pain.
Propriétés
IUPAC Name |
2-[cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14(8-12(15)16)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYPNLRQEGKQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)